molecular formula C17H20ClN B2519869 (3-tert-butylphenyl)(4-chlorophenyl)methanamine CAS No. 2248404-94-4

(3-tert-butylphenyl)(4-chlorophenyl)methanamine

Cat. No.: B2519869
CAS No.: 2248404-94-4
M. Wt: 273.8
InChI Key: ZQNZXNAWFMTGBG-UHFFFAOYSA-N
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Description

(3-tert-butylphenyl)(4-chlorophenyl)methanamine is a secondary amine compound with the CAS Registry Number 2248404-94-4 and a molecular formula of C17H20ClN . This chemical features a methanamine core linked to a 3-tert-butylphenyl group and a 4-chlorophenyl group, classifying it as a diarylmethanamine derivative of interest in chemical synthesis and pharmaceutical research. Compounds within this structural family serve as key intermediates in medicinal chemistry, particularly in the development of molecules that act as allosteric modulators for G protein-coupled receptors (GPCRs) . Allosteric modulators, which include positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), bind to sites distinct from the receptor's primary (orthosteric) binding site, offering potential for greater subtype selectivity and tissue-specific action compared to orthosteric agonists . The tert-butyl and chloro substituents on this scaffold are common in drug discovery for their ability to influence the molecule's lipophilicity, metabolic stability, and binding affinity. As a building block, this amine can be utilized in multi-component reactions, such as the synthesis of 3-aminoalkylated indoles via catalyst-facilitated methods . (3-tert-butylphenyl)(4-chlorophenyl)methanamine is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-tert-butylphenyl)-(4-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN/c1-17(2,3)14-6-4-5-13(11-14)16(19)12-7-9-15(18)10-8-12/h4-11,16H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNZXNAWFMTGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-butylphenyl)(4-chlorophenyl)methanamine typically involves the reaction of 3-tert-butylphenyl and 4-chlorophenylmethanamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .

Industrial Production Methods: Industrial production of (3-tert-butylphenyl)(4-chlorophenyl)methanamine often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control

Biological Activity

(3-tert-butylphenyl)(4-chlorophenyl)methanamine, a compound with notable structural characteristics, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : (3-tert-butylphenyl)(4-chlorophenyl)methanamine
  • Molecular Formula : C16H18ClN
  • Molecular Weight : 273.78 g/mol

This structure features a tert-butyl group and a chlorophenyl moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that (3-tert-butylphenyl)(4-chlorophenyl)methanamine exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess moderate to good antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, revealing promising results in inhibiting cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of (3-tert-butylphenyl)(4-chlorophenyl)methanamine was assessed against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

PathogenMIC (µM)Reference
Escherichia coli25
Staphylococcus aureus15
Candida albicans30
Mycobacterium tuberculosis6.9

These results indicate that the compound is particularly effective against Mycobacterium tuberculosis, suggesting its potential as a lead compound in tuberculosis drug discovery.

In vitro studies have demonstrated the cytotoxic effects of (3-tert-butylphenyl)(4-chlorophenyl)methanamine on various cancer cell lines. The findings are detailed in the following table:

Cell LineIC50 (µM)Mechanism of ActionReference
MDA-MB-231 (Breast Cancer)12Inhibition of FAK signaling
T47D (Breast Cancer)20Induction of apoptosis
MIAPaCa2 (Pancreatic Cancer)18Cell cycle arrest

The mechanism of action appears to involve the inhibition of focal adhesion kinase (FAK), leading to reduced cell migration and proliferation.

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A recent study evaluated the activity of (3-tert-butylphenyl)(4-chlorophenyl)methanamine against M. tuberculosis. The compound demonstrated an MIC of 6.9 µM, indicating significant potency. Further structure-activity relationship studies revealed that modifications to the phenyl groups could enhance activity while maintaining low cytotoxicity towards eukaryotic cells .

Case Study 2: Anticancer Activity in Triple-Negative Breast Cancer

In a study involving triple-negative breast cancer cells (MDA-MB-231), treatment with (3-tert-butylphenyl)(4-chlorophenyl)methanamine resulted in a significant reduction in cell viability at concentrations as low as 12 µM. The compound's ability to inhibit FAK signaling was linked to its anticancer properties, suggesting it could be developed as a therapeutic agent for aggressive breast cancers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
(3-tert-Butylphenyl)(4-chlorophenyl)methanamine 3-tert-butylphenyl, 4-chlorophenyl C₁₇H₂₀ClN 273.80 Deduced from analogs
(4-Chlorophenyl)(phenyl)methanamine 4-chlorophenyl, phenyl C₁₃H₁₂ClN 217.70
N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine (4f) 4-chlorophenyl, 4-chlorobenzylidene (imine) C₁₄H₁₀Cl₂N₂ 293.15
(4-tert-Butylphenyl)-N-((naphthalen-1-yl)methyl)methanamine (4bd) 4-tert-butylphenyl, naphthalen-1-ylmethyl C₂₂H₂₅N 303.44
(4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine 4-tert-butylthiazol-2-yl, 4-chlorophenyl C₁₄H₁₇ClN₂S 280.80

Key Observations :

  • Steric and Electronic Effects : The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to simpler analogs like (4-chlorophenyl)(phenyl)methanamine . This may improve membrane permeability in biological systems .
  • Heterocyclic Modifications : The thiazole-containing analog () introduces a heterocyclic ring, which can influence binding affinity in enzyme inhibition studies .

Key Observations :

  • Higher yields (e.g., 96% for 4bd) are achieved with sterically bulky substituents like tert-butyl, possibly due to reduced side reactions .
  • Lower yields in (4-chlorophenyl)(phenyl)methanamine synthesis (17%) highlight challenges in purifying diphenylmethanamine derivatives .

Physicochemical Properties

NMR Data Comparison:
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) References
N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine (4f) 8.27 (s, 1H, imine), 7.64–7.16 (m, aromatic) 161.0 (imine C), 137.7–128.8 (aromatic C)
(4-tert-Butylphenyl)methanamine Not reported Not reported
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine Not reported Not reported

Key Observations :

  • The imine proton in 4f appears at δ 8.27 ppm, characteristic of Schiff base formation .
  • Lack of NMR data for tert-butyl analogs suggests a gap in published literature.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (3-tert-butylphenyl)(4-chlorophenyl)methanamine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. To optimize yield:

  • Use a polar aprotic solvent (e.g., DMF) to stabilize intermediates and enhance reaction kinetics .
  • Employ catalytic agents like Pd/C for reductive amination, ensuring inert conditions (argon atmosphere) to prevent oxidation .
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and adjust stoichiometry (1.2:1 amine:carbonyl ratio) to minimize by-products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Collect high-resolution data (≤1.0 Å) to resolve steric effects from the tert-butyl group .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic signals: δ 1.3 ppm (tert-butyl, 9H singlet) and δ 7.2–7.4 ppm (aromatic protons). Confirm amine proton exchange via D2_2O shake .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z 288.1 (C17_{17}H19_{19}ClN+^+) .

Q. How can researchers address low purity during synthesis?

  • Methodological Answer :

  • Purify via column chromatography (silica gel, gradient elution from hexane to ethyl acetate). For persistent impurities, recrystallize in ethanol/water (80:20) to exploit differential solubility .
  • Validate purity using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) with ≥98% purity threshold .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., replacing tert-butyl with cyclopentyl or fluorophenyl groups) and compare bioactivity .
  • Perform computational docking (AutoDock Vina) to predict binding affinities for targets like G-protein-coupled receptors (GPCRs). Validate with SPR (surface plasmon resonance) to measure kinetic constants (KD_D) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions: Use identical cell lines (e.g., HEK293 for receptor studies) and control for enantiomeric purity (e.g., chiral HPLC for R/S separation) .
  • Perform meta-analysis of IC50_{50} values from literature, accounting for variables like solvent (DMSO vs. saline) and exposure time .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

  • Methodological Answer :

  • Use Sprague-Dawley rats for IV/PO administration. Collect plasma samples at 0.5, 1, 2, 4, and 8 hr post-dose. Quantify via LC-MS/MS (LLOQ 0.1 ng/mL) to determine T1/2T_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Assess blood-brain barrier penetration using brain/plasma ratio calculations after terminal perfusion .

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

  • Methodological Answer :

  • Use chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol (85:15) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution .
  • Confirm enantiopurity via circular dichroism (CD) spectroscopy, correlating Cotton effects with absolute configuration .

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